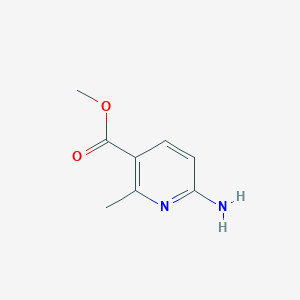

Methyl 6-amino-2-methylnicotinate

Vue d'ensemble

Description

Methyl 6-amino-2-methylnicotinate is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It belongs to the class of nicotinate derivatives .

Synthesis Analysis

The synthesis of Methyl 6-amino-2-methylnicotinate involves the suspension of 6-Amino-2-methylnicotinic acid in methanol, followed by the addition of concentrated sulfuric acid. The mixture is then stirred under reflux for 18 hours. After cooling, an aqueous sodium hydroxide solution is added, and the mixture is extracted with chloroform. The organic layer is washed with saturated brine, and the solvent is evaporated to yield the title compound .Molecular Structure Analysis

The InChI code for Methyl 6-amino-2-methylnicotinate is1S/C8H10N2O2/c1-5-6 (8 (11)12-2)3-4-7 (9)10-5/h3-4H,1-2H3, (H2,9,10) . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving Methyl 6-amino-2-methylnicotinate are not detailed in the search results, the compound is used in various chemical reactions and has promising potential in medicinal and industrial applications.Physical And Chemical Properties Analysis

Methyl 6-amino-2-methylnicotinate is a white crystalline powder . Its physical and chemical properties, such as boiling point, are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Methyl 6-amino-2-methylnicotinate is a valuable building block for the preparation of fused 2-pyridones. An optimized synthesis includes sequential microwave-induced regioselective methoxylation and esterification, followed by reaction with p-methoxybenzylamine and final deprotection under flow reaction hydrogenation conditions (Jeges et al., 2011).

Spectroscopy and Solvatochromism

- Studies on methyl 6-amino-2-methylnicotinate (6-ANE) in various solvents and under different acid-base concentrations using absorption, fluorescence excitation, and fluorescence spectroscopy have been conducted. These studies confirm the presence of the amino derivative of 6-ANE and the absence of the imino form, providing insights into its prototropism and solvatochromism (Nayak & Dogra, 2004).

Methylation of Nicotine

- Methyl 6-amino-2-methylnicotinate plays a role in the methylation of nicotine and nicotine N-oxide. In these processes, 2-methylnicotine is a major product, showcasing the compound's relevance in organic chemistry and biochemical pathways (Secor et al., 1981).

Biotransformation and Microbial Production

- The compound has been involved in biotransformation studies, specifically in the hydroxylation of nicotinic acid. This process is facilitated by bacterial strains capable of degrading 6-methylnicotinate, demonstrating its utility in microbial production and enzymatic activity research (Tinschert et al., 1997; Tinschert et al., 2000).

Antibacterial Applications

- There have been studies on the antibacterial properties of complexes formed with 2-hydroxy-6-methylnicotinic acid, a derivative of methyl 6-amino-2-methylnicotinate. These studies explore the potential of such complexes in combating bacterial infections, indicating the compound's importance in medical and pharmacological research (Verma & Bhojak, 2018).

Electrocatalytic Applications

- The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to 6-aminonicotinic acid, a reaction involving methyl 6-amino-2-methylnicotinate, has been investigated. This research is significant for understanding the compound's role in electrochemical processes and sustainable chemistry applications (Feng et al., 2010).

Ground-State and Excited-State Studies

- Methyl 2-hydroxy-6-methylnicotinate, closely related to methyl 6-amino-2-methylnicotinate, has been studied for its ground-state lactim-lactam equilibrium and excited-state proton transfer properties. These studies contribute to a deeper understanding of the compound's photophysical properties (Chou et al., 1990).

Safety And Hazards

Methyl 6-amino-2-methylnicotinate is classified as a warning signal word . Specific hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Propriétés

IUPAC Name |

methyl 6-amino-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEVWMZAZULDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716956 | |

| Record name | Methyl 6-amino-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-2-methylnicotinate | |

CAS RN |

872355-52-7 | |

| Record name | Methyl 6-amino-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455420.png)

![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)

amine](/img/structure/B1455427.png)

![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)